molecular formula C14H15Cl2NO2 B11836458 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid CAS No. 92195-06-7

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid

Cat. No.: B11836458
CAS No.: 92195-06-7
M. Wt: 300.2 g/mol
InChI Key: CSGJFBXUFBTTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid (CAS Registry Number: 92195-06-7) is a nitrogen mustard-based research compound with the molecular formula C₁₄H₁₅Cl₂NO₂ and a molecular weight of 300.2 g/mol . Its core structure integrates an indene carboxylic acid scaffold with a bis(2-chloroethyl)amino functional group. This combination is of significant interest in biochemical research, particularly in the study of alkylating agents. The compound's primary research value is linked to the properties of the nitrogen mustard moiety. Nitrogen mustards are a class of bifunctional alkylating agents widely studied for their ability to form DNA intra- and interstrand cross-links (ICLs) . Although DNA ICLs constitute a minor fraction of the total adducts formed, they are critically important because they can completely block essential cellular processes like DNA replication and transcription, leading to cytotoxicity . This mechanism is a key area of investigation in cancer research, where inducing apoptosis in rapidly dividing cells is a therapeutic goal. Researchers utilize this indene-carboxylic acid derivative to explore the biochemical pathways involved in DNA damage and cellular repair mechanisms. Cellular resistance to nitrogen mustards is often observed and is frequently attributed to DNA ICL repair pathways that remove these adducts from the genome . Studies involving this compound can therefore provide valuable insights into Fanconi anemia (FA), translesion DNA synthesis (TLS), homologous recombination (HR), and nucleotide excision repair (NER) pathways . The compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

92195-06-7

Molecular Formula

C14H15Cl2NO2

Molecular Weight

300.2 g/mol

IUPAC Name

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid

InChI

InChI=1S/C14H15Cl2NO2/c15-3-5-17(6-4-16)13-2-1-10-7-12(14(18)19)8-11(10)9-13/h1-2,7,9H,3-6,8H2,(H,18,19)

InChI Key

CSGJFBXUFBTTQL-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C1C=C(C=C2)N(CCCl)CCCl)C(=O)O

Origin of Product

United States

Preparation Methods

Route 1: Direct Alkylation of 1H-Indene-2-carboxylic Acid

This method begins with 1H-indene-2-carboxylic acid (CAS 41712-14-5), which serves as the core scaffold. The bis(2-chloroethyl)amino group is introduced via a two-step alkylation process:

Step 1: Synthesis of 6-Amino-1H-indene-2-carboxylic Acid
1H-Indene-2-carboxylic acid undergoes nitration followed by reduction to yield 6-amino-1H-indene-2-carboxylic acid. Catalytic hydrogenation (H₂/Pd-C) or chemical reductants like Fe/HCl are employed.

Step 2: Bis(2-chloroethyl)amination
The amino group is alkylated using 1,2-dichloroethane in the presence of a base such as K₂CO₃ or Et₃N. Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., DMF, DMSO) for 12–24 hours.

ParameterDetails
Yield 45–60% (after purification)
Solvent DMF
Temperature 80–100°C
Base Triethylamine
Key Intermediate 6-Amino-1H-indene-2-carboxylic acid

This route is limited by moderate yields due to competing side reactions, such as over-alkylation or decomposition of the indene ring under strong basic conditions.

Route 2: Grignard-Based Assembly of the Indene Core

A more complex approach involves constructing the indene skeleton from simpler precursors. This method, adapted from NSC 670224 analogs, utilizes organometallic reagents:

Step 1: Formation of Tertiary Alcohol Intermediate
A Grignard reagent (e.g., benzylmagnesium chloride) reacts with 4-tert-butylcyclohexanone to form a tertiary alcohol. The product is a diastereomeric mixture (cis and trans), separable via column chromatography.

Step 2: Allylation and Oxidative Functionalization
The tertiary alcohol is allylated using allyl bromide and KH/NaI, followed by osmylation (OsO₄/NMO) and oxidative cleavage (NaIO₄/SiO₂) to generate a primary alcohol. Subsequent mesylation (MsCl) and displacement with dimethylamine yield the bis(2-chloroethyl)amino group.

ParameterDetails
Yield 73% (tertiary alcohol), 75% (allylation)
Oxidation System OsO₄/N-methylmorpholine N-oxide (NMO)
Displacement Agent Dimethylamine (aqueous)

This route offers better control over stereochemistry but requires stringent anhydrous conditions and costly catalysts (e.g., OsO₄).

Route 3: Patent-Based Synthesis Using Mesylation-Displacement

A patent by the European Patent Office (EP 3102195 B1) outlines a method focusing on mesylation and amine displacement:

Step 1: Mesylation of Primary Alcohol
A primary alcohol intermediate (e.g., 6-hydroxy-1H-indene-2-carboxylic acid) is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Et₃N) to form the mesylate.

Step 2: Amine Displacement
The mesylate undergoes nucleophilic substitution with bis(2-chloroethyl)amine in a polar solvent (e.g., DMSO, DMF) at elevated temperatures (70–90°C).

ParameterDetails
Yield 68–72%
Solvent DMSO
Temperature 70°C
Reaction Time 8–12 hours

This method is advantageous for its simplicity and scalability but risks racemization at chiral centers.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range
Direct Alkylation Simple, fewer stepsModerate yields, side reactions45–60%
Grignard Assembly Stereochemical controlHigh cost, complex purification50–75%
Mesylation-Displacement Scalable, robustRacemization risks65–72%

Optimization Strategies and Recent Advances

Solvent and Catalyst Optimization

Recent studies highlight the use of copper acetate (Cu(OAc)₂) and polymethylhydrosiloxane (PMHS) in CO₂ fixation reactions to synthesize indene-carboxylic acid precursors. For example, coupling bromobenzene with CO₂ under these conditions achieves 93% yield:

C6H5Br+CO2Cu(OAc)2,PMHSC6H5COOH\text{C}6\text{H}5\text{Br} + \text{CO}2 \xrightarrow{\text{Cu(OAc)}2, \text{PMHS}} \text{C}6\text{H}5\text{COOH}

This approach could streamline precursor synthesis for Route 1.

Diastereomer Separation

Chromatographic separation of cis and trans diastereomers (e.g., in Route 2) is critical for obtaining enantiopure products. X-ray crystallography confirms that the cis isomer elutes first in normal-phase chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its cytotoxic properties and potential use in chemotherapy for treating various cancers.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective as a chemotherapeutic agent .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Functional Groups Molecular Weight Key Features
6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid Indene Bis(2-chloroethyl)amino, carboxylic acid ~318.6 (calc.) Enhanced solubility via carboxylic acid
Bendamustine (C16H21Cl2N3O2) Benzimidazole Bis(2-chloroethyl)amino, butanoic acid 358.26 DNA alkylation via benzimidazole intercalation
BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) Nitrosourea Bis(2-chloroethyl)amino, nitrosourea 214.06 Lipophilic; carbamoylating and alkylating activity
Cyclophosphamide Oxazaphosphorine Bis(2-chloroethyl)amino, phosphate 261.08 Prodrug requiring hepatic activation

Key Observations :

  • The indene core distinguishes the target compound from bendamustine’s benzimidazole and BCNU’s nitrosourea backbone.

Mechanism of Action

  • Alkylation: Like all nitrogen mustards, the bis(2-chloroethyl)amino group generates reactive chloroethyl intermediates that cross-link DNA guanine residues, inhibiting replication .
  • Absence of Carbamoylation: Unlike BCNU and other nitrosoureas, the target compound lacks a nitrosourea group, eliminating carbamoylating activity.
  • Solubility Effects : The carboxylic acid may improve systemic distribution but limit blood-brain barrier penetration compared to lipophilic BCNU, which is effective against intracerebral tumors .

Therapeutic and Toxicity Profiles

Table 2: Comparative Efficacy and Toxicity

Compound Primary Use Key Advantages Limitations
This compound Theoretical anticancer agent Potential for reduced carbamoylation-related toxicity Likely limited CNS penetration
Bendamustine Hematologic cancers Dual alkylation and metabolic disruption Resistance in alkylating agent-resistant tumors
BCNU Glioblastoma, lymphoma High CNS penetration due to lipophilicity Severe myelosuppression and pulmonary toxicity

Key Findings :

  • The target compound’s lack of carbamoylating activity (unlike BCNU) may reduce protein-associated toxicities (e.g., nephrotoxicity) but could limit synergistic DNA repair inhibition .
  • Cross-resistance with other alkylating agents is probable, as observed in plasmacytoma models resistant to nitrosoureas .

Pharmacokinetic Considerations

  • cyclophosphamide) .
  • Stability : Without a nitrosourea group, the compound may exhibit greater chemical stability than BCNU, which decomposes rapidly in aqueous media .
  • Distribution: Limited CNS penetration compared to BCNU due to lower lipophilicity, as lipoid solubility is critical for crossing the blood-brain barrier .

Biological Activity

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid is a synthetic compound classified as a nitrogen mustard, primarily recognized for its biological activity as an alkylating agent. This compound possesses a unique indene structure combined with a bis(2-chloroethyl)amine moiety, which contributes to its reactivity and potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅Cl₂N₁O₂
  • Molecular Weight : Approximately 285.18 g/mol
  • Structure : The compound features a bicyclic indene structure fused with a carboxylic acid group and a bis(2-chloroethyl)amine group, which is essential for its biological activity.

The primary mechanism of action of this compound involves the formation of DNA cross-links. This occurs when the bis(2-chloroethyl)amine moiety reacts with nucleophilic sites on DNA, leading to:

  • Disruption of DNA replication and transcription.
  • Induction of apoptosis in rapidly dividing cells, making it particularly effective against cancer cells.

Biological Activity and Therapeutic Applications

This compound exhibits significant anticancer properties. Its ability to induce DNA damage is leveraged in the development of chemotherapeutic agents targeting various malignancies. Studies indicate that similar compounds can effectively inhibit tumor growth in various cancer models.

Related Compounds

The following table summarizes compounds that share structural features or biological activities with this compound:

Compound NameStructure FeatureBiological Activity
ChlorambucilBis(2-chloroethyl)amineAnticancer agent, alkylating agent
IfosfamideIsocyanate derivativeChemotherapeutic agent
CyclophosphamidePhosphoramideAntineoplastic agent
MelphalanAlkylating nitrogen mustardUsed for multiple myeloma treatment

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Pathways : The synthesis typically involves multi-step organic reactions, where the carboxylic acid group can participate in esterification or amidation reactions, enhancing its chemical utility.
  • In Vitro Studies : Research has demonstrated that this compound can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent apoptosis in cancer cells. Such interactions suggest potential side effects during therapeutic use, necessitating further investigation into its metabolic pathways.
  • Comparative Analysis : In comparative studies with other alkylating agents, this compound has shown distinct reactivity patterns due to its unique structure, which may influence its efficacy and safety profile compared to traditional nitrogen mustards.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Utilize alkylation of the indene core using bis(2-chloroethyl)amine under controlled pH (e.g., acetic acid/sodium acetate buffer) to avoid over-alkylation. Reaction monitoring via TLC or HPLC is critical, as seen in analogous indene-carboxylic acid syntheses .
  • Optimization : Apply factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield. Refer to quasi-experimental frameworks for iterative optimization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Techniques :

  • NMR : Confirm substitution patterns using ¹H/¹³C NMR, focusing on aromatic protons (δ 6.5–8.0 ppm) and chloroethyl group signals (δ 3.5–4.0 ppm).
  • HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺) with protocols similar to coronatine analysis .
  • FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .

Q. What preliminary biological assays are suitable for evaluating its anti-inflammatory potential?

  • Assays :

  • In vitro COX-1/COX-2 inhibition : Compare activity to structurally related anti-inflammatory indene derivatives (e.g., Indanal) .
  • Cytotoxicity screening : Use murine macrophage (RAW 264.7) or human fibroblast cell lines, with IC₅₀ calculations .

Advanced Research Questions

Q. How do steric and electronic effects of the bis(2-chloroethyl)amino group influence the compound’s reactivity and bioactivity?

  • Analysis :

  • Steric effects : The bulky chloroethyl groups may hinder nucleophilic attacks at the indene core, reducing metabolic degradation.
  • Electronic effects : Electron-withdrawing Cl atoms enhance electrophilicity, potentially increasing binding affinity to enzymatic targets (e.g., COX-2) .
    • Validation : Compare with analogs lacking chloroethyl groups (e.g., 1-aminoindane-2-carboxylic acid) using molecular docking .

Q. How can contradictory data on cytotoxicity across studies be resolved?

  • Resolution strategies :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Pool data from independent studies (e.g., using PRISMA guidelines) to identify outliers or confounding factors.
    • Case study : Discrepancies in indole-carboxylic acid cytotoxicity were linked to impurities >5% (HPLC); thus, enforce ≥98% purity thresholds .

Q. What computational approaches predict the compound’s stability under physiological conditions?

  • Methods :

  • Molecular dynamics (MD) simulations : Model hydrolysis of the chloroethyl groups in aqueous environments (pH 7.4).
  • DFT calculations : Estimate activation energy for degradation pathways (e.g., SN2 displacement at Cl sites) .
    • Validation : Cross-reference with accelerated stability testing (40°C/75% RH for 6 months) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.